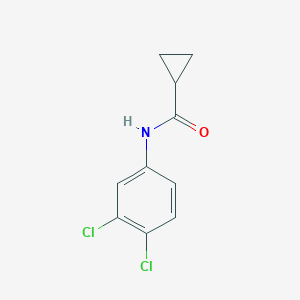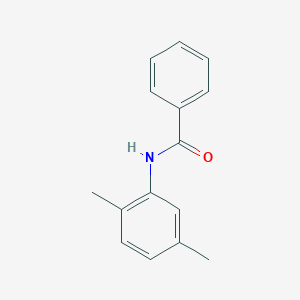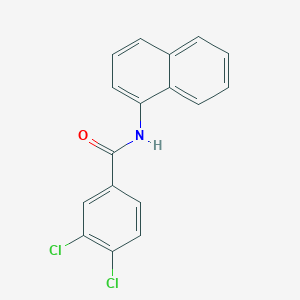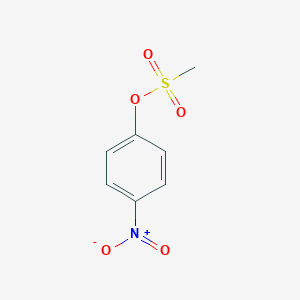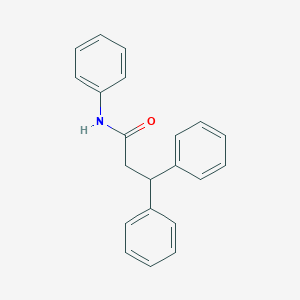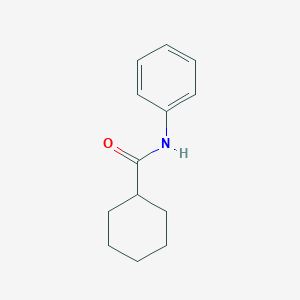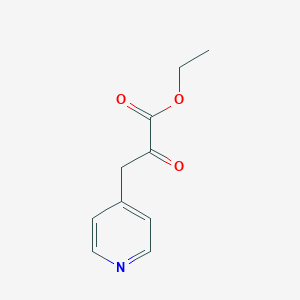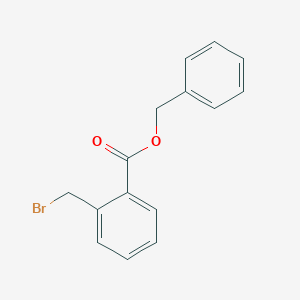
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of amides and has a molecular formula of C16H22N2O.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide involves the inhibition of acetylcholinesterase activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which in turn improves memory and learning. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide have been studied in animal models. Studies have shown that this compound is able to improve cognitive function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase activity, which makes it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of using this compound in lab experiments is its synthetic nature, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for the study of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further study of its therapeutic potential in the treatment of neurological disorders. Additionally, the study of its antioxidant properties and potential use in the treatment of other diseases such as cancer and cardiovascular disease is an area of interest for future research.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been reported in the literature. The method involves the reaction of 5-methyl-2-pyridylboronic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to yield 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide.
Scientific Research Applications
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its breakdown is associated with the development of Alzheimer's disease.
properties
CAS RN |
6109-85-9 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-13(15-10-11)16-14(17)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,15,16,17) |
InChI Key |
WNLCRJJEYGQZFS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



